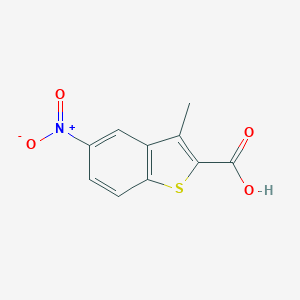

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid

Übersicht

Beschreibung

“3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid” is a derivative of benzothiophene . Benzothiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Co-crystals

Research has delved into the synthesis and characterization of co-crystals combining aromatic carboxylic acids and flexible bis(benzimidazole) derivatives. This study highlights the construction of 3D supramolecular networks through hydrogen bonding and π-π interactions, showcasing the potential of "3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid" derivatives in crystal engineering and the design of materials with specific photoluminescence properties (Wu et al., 2020).

Chemical Synthesis

The chemical synthesis of "3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid," a closely related compound, was achieved chemoselectively, demonstrating the versatility of this compound's derivatives in organic synthesis and the potential for further chemical modifications (Jayaraman et al., 2010).

Antimicrobial Activities

New carboxylic acid derivatives have been synthesized and tested for their in vitro antimicrobial activity against a range of fungi and bacteria. This research indicates the potential of benzothiophene carboxylic acid derivatives as biocide agents, highlighting their importance in developing new antimicrobial materials (Dias et al., 2015).

Crystal Engineering

The development of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate showcases the application of benzothiophene carboxylic acid derivatives in crystal engineering. These compounds exhibit diverse topologies and photoluminescence properties, underscoring their potential in materials science (Xue et al., 2015).

Structural Analysis

The structural analysis of a new polymorph of "1-benzothiophene-2-carboxylic acid" provides insights into the pharmacological activities of benzothiophene-based compounds. This research contributes to the understanding of molecular conformations and their impact on therapeutic effectiveness (Dugarte-Dugarte et al., 2021).

Solar Cell Enhancement

Incorporating derivatives into bulk heterojunction solar cells has led to efficiency enhancement, demonstrating the utility of benzothiophene carboxylic acid derivatives in optimizing the spectral response of organic solar cells. This application highlights the potential of these compounds in renewable energy technologies (Koppe et al., 2010).

Eigenschaften

IUPAC Name |

3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c1-5-7-4-6(11(14)15)2-3-8(7)16-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHOQACYYKZYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296357 | |

| Record name | 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |

CAS RN |

17514-61-3 | |

| Record name | 3-Methyl-5-nitrobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17514-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)

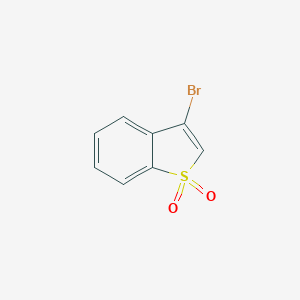

![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)